molecular formula C21H18O6 B11023663 7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one

7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B11023663
M. Wt: 366.4 g/mol
InChI Key: XCQLAMFBJDQHOB-UHFFFAOYSA-N
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Description

The compound 7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one is a complex organic molecule that features a chromenone core structure substituted with a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one typically involves multiple steps:

    Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized by the cyclization of catechol derivatives with ethylene glycol under acidic conditions.

    Synthesis of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation, which involves the reaction of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst.

    Coupling Reaction: The final step involves the coupling of the benzodioxin moiety with the chromenone core. This can be achieved through an etherification reaction using appropriate reagents like potassium carbonate and a suitable solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxin moiety, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or potassium carbonate in DMF.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzodioxin derivatives depending on the nucleophile used.

Scientific Research Applications

7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one: has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure suggests potential biological activity, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Materials Science: Its unique structural features may be useful in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding due to its complex structure.

Mechanism of Action

The mechanism of action of 7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzodioxin moiety could facilitate binding to hydrophobic pockets, while the chromenone core might interact with active sites through hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds like 4-hydroxycoumarin and warfarin share the chromenone core but lack the benzodioxin moiety.

    Benzodioxin Derivatives: Compounds such as 1,4-benzodioxane have the benzodioxin structure but do not possess the chromenone core.

Uniqueness

The uniqueness of 7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one lies in its combined structural features, which may confer unique biological activities and physical properties not seen in simpler analogs.

This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C21H18O6

Molecular Weight

366.4 g/mol

IUPAC Name

7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-4,8-dimethylchromen-2-one

InChI

InChI=1S/C21H18O6/c1-12-9-20(23)27-21-13(2)17(6-4-15(12)21)26-11-16(22)14-3-5-18-19(10-14)25-8-7-24-18/h3-6,9-10H,7-8,11H2,1-2H3

InChI Key

XCQLAMFBJDQHOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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